2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline
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Description
“2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline” is a chemical compound with the CAS No. 1233954-78-3. It is used in various chemical reactions and has significant applications in the field of chemistry .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, involves intra- and intermolecular reactions . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C13H20N2O2/c1-15-7-5-10 (6-8-15)17-11-3-4-12 (14)13 (9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its melting point, boiling point, density, molecular formula, and molecular weight .Safety and Hazards
The safety data sheet for a similar compound, “3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline”, provides information on first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . It is recommended to handle “2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline” with appropriate safety measures.
properties
IUPAC Name |
2-fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-16-7-5-10(6-8-16)9-17-12-4-2-3-11(14)13(12)15/h2-4,10H,5-9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJOXACNOFWELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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